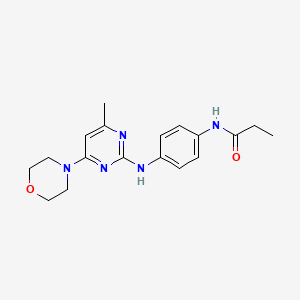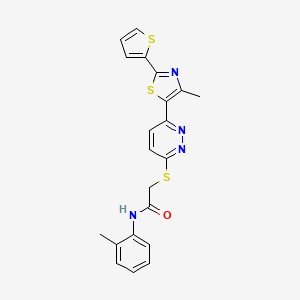
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique structure, which includes two benzodioxin rings and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with appropriate reagents to introduce the carboxamide group and the benzodioxepine ring. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of bacterial folate synthesis or disruption of enzyme-mediated reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its dual benzodioxin rings and the presence of a carboxamide group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.
Propriétés
Formule moléculaire |
C19H19NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C19H19NO5/c1-12-9-16-18(23-6-2-5-22-16)11-14(12)19(21)20-13-3-4-15-17(10-13)25-8-7-24-15/h3-4,9-11H,2,5-8H2,1H3,(H,20,21) |
Clé InChI |
XPEWCRFAAZWJDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine](/img/structure/B11246409.png)
![N-cyclohexyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246421.png)
![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B11246422.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11246428.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B11246433.png)

![N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246445.png)

![N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246453.png)
![4-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11246456.png)


